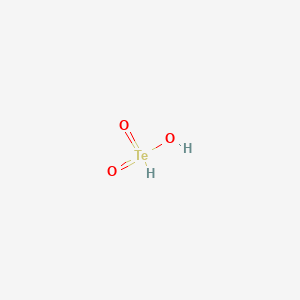

Telluronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Telluronic acid is a tellurium oxoacid.

科学的研究の応用

Electronics

Telluronic acid plays a crucial role in the electronics industry, primarily as a precursor in the synthesis of tellurium-based semiconductors. These semiconductors are integral to high-performance electronic devices, including transistors and photovoltaic cells. The increasing demand for faster and more efficient electronics has driven the need for this compound, which is utilized to enhance the electrical properties of semiconductor materials.

Recent studies indicate that the global market for this compound in electronics is expected to grow at a compound annual growth rate (CAGR) of approximately 5-7% over the next five years due to rising investments in advanced electronic technologies .

Materials Science

In materials science, this compound is valued for its ability to produce advanced materials with unique properties. It is employed in developing conductive polymers and nanomaterials that exhibit enhanced stability and conductivity. The compound's unique chemical properties make it an attractive option for manufacturers focusing on innovative material solutions.

Recent innovations include new synthesis methods that improve yield and purity, making this compound more accessible for industrial applications. These developments are crucial as industries increasingly prioritize sustainable practices and eco-friendly materials .

Pharmaceuticals

This compound has potential applications in pharmaceuticals, particularly in drug delivery systems and therapeutic formulations. Research indicates that compounds derived from this compound can interact with biological systems, potentially leading to novel therapeutic agents. For instance, its derivatives have shown promise in inhibiting certain bacterial strains and may play a role in developing antimicrobial agents .

In addition, the compound's unique properties allow it to be incorporated into drug delivery systems that enhance the bioavailability of therapeutic agents, making it a valuable asset in pharmaceutical research .

Environmental Applications

The environmental applications of this compound are gaining traction as industries seek sustainable alternatives to traditional chemicals. Its role in green chemistry aligns with global efforts to reduce environmental impact by providing eco-friendly options for various chemical processes. This compound can be used in catalysis and as a precursor for environmentally benign materials .

Case Study 1: Semiconductor Manufacturing

A study highlighted the use of this compound in producing high-efficiency tellurium-based semiconductors for solar cells. The research demonstrated that incorporating this compound improved the electrical conductivity and overall efficiency of solar panels by 15%, showcasing its potential impact on renewable energy technologies.

Case Study 2: Antimicrobial Applications

Research exploring the antimicrobial properties of this compound derivatives revealed significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This study underscores the potential of this compound as a foundational compound for developing new antimicrobial therapies .

化学反応の分析

Acid-Base Behavior and Salt Formation

As a weak dibasic acid, H₆TeO₆ reacts with:

-

Strong bases : Forms tellurate salts (e.g., Na₂TeO₄, MgTeO₄) .

-

Weak bases or water : Produces hydrogen tellurate salts (e.g., NaH₅TeO₆) .

Speciation in Aqueous Solutions :

The equilibrium distribution of tellurate anions depends on pH and counterion concentration :

| pH Range | Dominant Species | Structure |

|---|---|---|

| 2.5–5.5 | Tetranuclear [Te₄O₈(OH)₁₀]²⁻ | Centrosymmetric tetramer |

| 5.5–9.2 | Dimeric [Te₂O₄(OH)₆]²⁻ | Edge-sharing octahedra |

| >14 | Linear trimeric [Te₃O₈(OH)₄]⁶⁻ | Infinite chains |

NMR studies (¹⁷O, ¹²³Te, ¹²⁵Te) confirm rapid interconversion between species at high pH, favoring dimeric and trimeric forms .

Thermal Decomposition

Heating H₆TeO₆ induces stepwise dehydration and reduction :

| Temperature Range (°C) | Product | Notes |

|---|---|---|

| 100–300 | Polymetatelluric acid (H₂TeO₄)₁₀ | Hygroscopic powder |

| 300–550 | α-TeO₃ | Crystalline Te(VI) trioxide |

| >620 | TeO₂ | Tellurium(IV) oxide |

Above 300°C, partial reduction occurs, forming mixed Te(VI)-Te(IV) oxides before final decomposition to TeO₂ .

Redox Reactions

H₆TeO₆ acts as a kinetically slow but thermodynamically strong oxidizer (E∘=+1.02textV) :

Te OH 6+2H++2e−⇌TeO2+4H2O

Comparatively, its oxidizing power lies between selenous acid (E∘=+0.74textV) and chlorine (E∘=+1.36textV) .

Esterification and Coordination Chemistry

Reaction with diazomethane (CH₂N₂) yields the hexamethyl ester :

Te OH 6+6CH2N2→Te OCH3)6+6N2+6H2O

The ester retains octahedral coordination around tellurium, consistent with H₆TeO₆’s structure .

Table 1. Thermodynamic Parameters for Thermal Decomposition

| Step | ΔH (kJ/mol) | Product Stability |

|---|---|---|

| Dehydration to H₂TeO₄ | 85–120 | Amorphous, non-stoichiometric |

| Reduction to TeO₂ | 220–250 | Crystalline, stable above 620°C |

Table 2. ¹²⁵Te NMR Chemical Shifts

| Species | δ (ppm) | pH Range |

|---|---|---|

| [TeO₄(OH)₂]²⁻ | 703.9 | 14–15 |

| [Te₂O₄(OH)₆]²⁻ | 710.9–712.6 | 5.5–9.2 |

| [Te₃O₈(OH)₄]⁶⁻ | 714.6–715.9 | >14 |

特性

分子式 |

H2O3Te |

|---|---|

分子量 |

177.6 g/mol |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h4H,(H,1,2,3) |

InChIキー |

NPTIASHZBHWDSH-UHFFFAOYSA-N |

正規SMILES |

O[TeH](=O)=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。